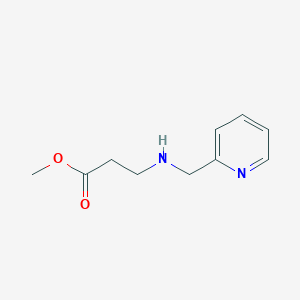

Methyl 3-((pyridin-2-ylmethyl)amino)propanoate

説明

Methyl 3-((pyridin-2-ylmethyl)amino)propanoate is a pyridine-containing amino acid ester characterized by a propanoate backbone with a pyridin-2-ylmethylamino substituent. This compound is synthesized via a Michael addition reaction between methyl acrylate and a pyridin-2-ylmethylamine derivative, forming the methyl 3-(substituted amino)propanoate intermediate . Subsequent modifications, such as hydrazinolysis and nucleophilic additions, enable the generation of bioactive derivatives.

特性

IUPAC Name |

methyl 3-(pyridin-2-ylmethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)5-7-11-8-9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRWTNKOLYFPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry: Methyl 3-((pyridin-2-ylmethyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a precursor for the development of new drugs and therapeutic agents.

Medicine: Research has explored the use of Methyl 3-((pyridin-2-ylmethyl)amino)propanoate in the treatment of various diseases, such as cancer and infectious diseases. Its derivatives may exhibit promising pharmacological activities.

Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism by which Methyl 3-((pyridin-2-ylmethyl)amino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Table 3: Molecular Properties of Selected Compounds

Key Observations:

- The molecular weight of the target compound (194.23 g/mol) is higher than simpler analogs like 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid (163.24 g/mol) due to the pyridine ring .

- Spectroscopic data (e.g., NMR, HRMS) are available for methoxyimino derivatives () but absent for the target compound, highlighting gaps in characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。